molecular formula C11H8Cl2N2O4S B118672 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone CAS No. 155164-59-3

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone

Cat. No. B118672
M. Wt: 335.2 g/mol
InChI Key: WFBHTTQUZXASMK-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone, also known as DMSO-Py, is a synthetic compound that has been widely used in scientific research. It is a pyridazinone derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Mechanism Of Action

The mechanism of action of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone is not fully understood. However, it has been proposed that 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone exerts its biological effects by modulating various signaling pathways. For example, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. For example, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been found to reduce oxidative stress by increasing the expression of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone in lab experiments. For example, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has limited solubility in water, which can make it difficult to use in some assays. Additionally, the mechanism of action of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

For research on 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone include the development of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone derivatives, elucidation of its mechanism of action, exploration of its use in combination with other therapies, and the development of novel drug delivery systems.

Synthesis Methods

The synthesis of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone involves the reaction of 4-methoxybenzenesulfonyl chloride with 4,5-dichloropyridazin-3(2H)-one in the presence of a base. The reaction yields 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone as a white crystalline solid with a yield of 70-80%. The compound can be purified by recrystallization or chromatography.

Scientific Research Applications

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been found to have anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

4,5-dichloro-2-(4-methoxyphenyl)sulfonylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O4S/c1-19-7-2-4-8(5-3-7)20(17,18)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBHTTQUZXASMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165831
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-methoxyphenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone

CAS RN

155164-59-3
Record name 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-methoxyphenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DICHLORO-2-((4-METHOXYPHENYL)SULFONYL)-3(2H)-PYRIDAZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J425L4ZXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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